1-(1-ethylpyrrolidin-2-yl)-N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine is a complex organic compound notable for its unique structural features, which include a pyrrolidine ring, a phenyl-tetrazole moiety, and an amine group. The compound is classified under the category of organic compounds and is primarily utilized in medicinal chemistry due to its potential biological activities.
The compound is synthesized through various chemical methods, with commercial availability noted from chemical suppliers and research institutions. Its molecular formula is , and it has a molecular weight of 378.5 g/mol .
This compound can be classified as:
The synthesis of 1-(1-ethylpyrrolidin-2-yl)-N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of 1-(1-ethylpyrrolidin-2-yl)-N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine can be represented using various notations:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | 1-(1-ethylpyrrolidin-2-yl)-N-{4-[ (1-phenyltetrazol-5-yl)oxy]benzyl}methanamine |
| InChI | InChI=1S/C21H26N6O/c1-2... |
| InChI Key | YTNXCRLQDGIVCC-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCCC1CNCC2=CC=C(C=C2)OC3=NN=NN3C4=CC=CC=C4 |
These representations provide insight into the compound's connectivity and functional groups .
The compound can undergo various chemical reactions, including:
For these reactions, common reagents include:
The mechanism of action for 1-(1-ethylpyrrolidin-2-yl)-N-{4-[ (1-phenyltetrazol-5-yl)oxy]benzyl}methanamine is not fully elucidated but is believed to involve interactions with specific biological targets, potentially influencing signaling pathways or enzymatic activities relevant in therapeutic contexts.
Research into similar compounds suggests that such structures may interact with neurotransmitter receptors or kinases, influencing cellular responses .
The physical properties include:
Chemical properties encompass:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
This compound has potential applications in:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2